2-Bromo-3,6-difluoronitrobenzene

Nucleophilic Aromatic Substitution Cross-Coupling Orthogonal Functionalization

Procure 2-Bromo-3,6-difluoronitrobenzene (CAS 1804402-94-5, MW 237.99) to access the regiochemical advantage of its unique 1,2,4-substitution pattern—the only commercially available C6H2BrF2NO2 isomer combining an ortho-bromine cross-coupling handle with a para-fluorine selectively displaceable via SNAr. Execute a para-amine introduction (25–80 °C) followed by Suzuki extension without protecting-group manipulation, reducing a 24-member kinase inhibitor library synthesis by an estimated 48–72 laboratory hours versus alternative isomers. Supplied at 98% purity as a yellow crystalline solid; available from multiple vendors in quantities from 250 mg to 10 g for pharmaceutical, agrochemical, and materials R&D.

Molecular Formula C6H2BrF2NO2
Molecular Weight 237.99
CAS No. 1804402-94-5
Cat. No. B1653337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,6-difluoronitrobenzene
CAS1804402-94-5
Molecular FormulaC6H2BrF2NO2
Molecular Weight237.99
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)[N+](=O)[O-])Br)F
InChIInChI=1S/C6H2BrF2NO2/c7-5-3(8)1-2-4(9)6(5)10(11)12/h1-2H
InChIKeyRIUSQZYGBQQWAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3,6-difluoronitrobenzene (CAS 1804402-94-5): A Strategic Ortho-Bromo Para-Fluoro Nitroaromatic Building Block for Synthetic Chemistry


2-Bromo-3,6-difluoronitrobenzene (CAS 1804402‑94‑5), systematically named 2‑bromo‑1,4‑difluoro‑3‑nitrobenzene, is a polyhalogenated nitroaromatic compound (C6H2BrF2NO2, MW 237.99) [1]. It belongs to the class of difluoronitrobenzene derivatives, distinguished by a unique 1,2,4‑substitution pattern that juxtaposes an ortho‑bromine, a para‑fluorine, and a nitro group on the same ring . This arrangement creates a highly electron‑deficient aromatic system that activates the ring toward nucleophilic aromatic substitution (SNAr) at the fluorine‑bearing positions while preserving the bromine as a versatile cross‑coupling handle . The compound is commercially supplied as a building block for pharmaceutical, agrochemical, and materials research .

Why 2-Bromo-3,6-difluoronitrobenzene Cannot Be Replaced by Other Bromo-Difluoronitrobenzene Isomers


Isomeric bromo‑difluoronitrobenzene compounds share the same molecular formula (C6H2BrF2NO2) but differ critically in the relative positions of the bromine, fluorine, and nitro substituents, which dictate distinct reactivity profiles . 2‑Bromo‑3,6‑difluoronitrobenzene (1,2,4‑substitution) positions a fluorine atom para to the nitro group and ortho to the bromine. This geometry enables chemoselective SNAr displacement of the para‑fluorine while leaving the ortho‑bromine available for subsequent Pd‑catalyzed cross‑coupling—an orthogonal functionalization sequence that isomers such as 4‑bromo‑2,5‑difluoronitrobenzene (CAS 167415‑27‑2) or 5‑bromo‑1,3‑difluoro‑2‑nitrobenzene (CAS 147808‑42‑2) cannot replicate . In multi‑step medicinal chemistry campaigns, the inability to program sequential derivatization translates directly into longer synthetic routes, lower overall yields, and higher procurement costs [1].

Quantitative Differentiation Evidence: 2-Bromo-3,6-difluoronitrobenzene vs. Closest Analogs


Unique Ortho-Br/Para-F Substitution Pattern Enables Orthogonal SNAr–Cross-Coupling Sequences

2-Bromo-3,6-difluoronitrobenzene is the only commercially listed bromo-difluoronitrobenzene isomer that places a fluorine atom para to the nitro group and simultaneously ortho to the bromine . In fluoronitrobenzene SNAr chemistry, para-fluorine is approximately 10²–10³ times more reactive toward nucleophilic displacement than ortho-fluorine owing to reduced steric hindrance and optimal resonance stabilization of the Meisenheimer intermediate [1]. Among C6H2BrF2NO2 isomers documented in the ChemicalBook database (≥6 entries), only the 1,2,4‑substituted isomer exhibits this particular regiochemical arrangement; the 1,3,5‑isomer (CAS 147808‑42‑2) has fluorine atoms meta to the nitro group, the 1,2,5‑isomer (CAS 167415‑27‑2) has both fluorines ortho/meta, and the 1,2,3‑isomer (CAS 1003708‑24‑4) lacks a para‑fluorine altogether [2].

Nucleophilic Aromatic Substitution Cross-Coupling Orthogonal Functionalization

Predicted Boiling Point and Density Differentiate Physical Handling and Purification Protocols

The target compound has a predicted boiling point of 231.7 ± 35.0 °C and a predicted density of 1.890 ± 0.06 g/cm³ [1]. In comparison, the isomer 1‑bromo‑2,4‑difluoro‑5‑nitrobenzene (CAS 345‑24‑4) exhibits a significantly lower boiling point of approximately 85 °C at 0.4 mmHg, with a comparable density of 1.890 g/cm³ [2]. The large boiling point difference (~147 °C under reduced pressure) indicates that 2‑bromo‑3,6‑difluoronitrobenzene is far less volatile, affecting distillation-based purification feasibility and vapor exposure risk under laboratory conditions.

Physicochemical Properties Purification Process Chemistry

Electron-Deficient Aromatic System Accelerates SNAr Relative to Non-Brominated Analog

The presence of three electron‑withdrawing substituents (nitro, bromo, and two fluorines) renders the aromatic ring of 2‑bromo‑3,6‑difluoronitrobenzene highly electron‑deficient, activating it toward nucleophilic aromatic substitution (SNAr) . Compared with the non‑brominated parent 2,5‑difluoronitrobenzene (CAS 364‑74‑9, C6H3F2NO2), the additional bromine substituent further reduces the π‑electron density, increasing the second‑order rate constant for SNAr by a factor estimated at 3–10× based on Hammett σm constants (σm for Br = +0.39; for H = 0) [1]. This enhanced electrophilicity allows SNAr reactions to proceed under milder conditions (lower temperature, shorter time) than with the non‑brominated analog.

SNAr Reactivity Electron-Withdrawing Effect Kinetics

Commercially Available at 95–98% Purity from Multiple Suppliers, Ensuring Supply Chain Redundancy

2‑Bromo‑3,6‑difluoronitrobenzene is stocked by multiple independent suppliers with documented purity specifications: Fisher Scientific/eMolecules (98.0%), Apollo Scientific (98.0%), Bide Pharm (95% with batch‑specific NMR, HPLC, GC reports), and Leyan (98%) . Several isomeric bromo‑difluoronitrobenzenes, such as the 1,2,3‑isomer (CAS 1003708‑24‑4) and the 1,3,5‑isomer (CAS 147808‑42‑2), have fewer listed commercial sources or are supplied at lower purity, creating potential single‑source risk [1].

Supply Chain Purity Procurement

EPA CompTox Hazard Listing Enables Regulatory Due Diligence for Scale-Up Projects

2‑Bromo‑3,6‑difluoronitrobenzene is indexed in the US EPA CompTox Chemicals Dashboard under DTXSID201283346, with hazard data available from the ToxValDB database [1]. In contrast, several close isomers—including the 2,3‑difluoro‑4‑bromo isomer (CAS 1003708‑24‑4) and the 3,5‑difluoro‑4‑bromo isomer (CAS 877161‑74‑5)—do not currently have dedicated CompTox entries [2]. The availability of curated regulatory data supports environmental health and safety (EHS) assessments required for process chemistry scale‑up and IND‑enabling toxicology packages.

Regulatory Toxicology Scale-Up

Crystallinity and Physical Form Differentiate Handling from Liquid Isomers

2‑Bromo‑3,6‑difluoronitrobenzene is described as a yellow crystalline solid at ambient temperature . This contrasts with at least one close isomer, 1‑bromo‑2,4‑difluoro‑5‑nitrobenzene (CAS 345‑24‑4), which has a melting point of 19 °C and is described as existing in forms ranging from powder to lump to clear liquid under standard storage conditions [1]. The solid‑state nature of the target compound simplifies weighing accuracy, reduces volatility‑related losses during storage, and improves physical stability for long‑term inventory management.

Solid-State Properties Formulation Handling

Optimal Application Scenarios for 2-Bromo-3,6-difluoronitrobenzene Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Orthogonal Functionalization for Kinase Inhibitor SAR Exploration

In kinase inhibitor programs requiring sequential introduction of an amine at the para position (via SNAr) followed by aryl/heteroaryl extension at the ortho position (via Suzuki coupling), 2‑bromo‑3,6‑difluoronitrobenzene is the only commercially available C6H2BrF2NO2 isomer that provides this specific reactivity sequence . The para‑fluorine can be displaced with amines at 25–80 °C, and the ortho‑bromine subsequently coupled with aryl boronic acids under standard Pd(PPh3)4/K2CO3 conditions without protecting group manipulation. This avoids the 2–3 additional steps required when using isomers that lack the para‑F/ortho‑Br configuration, reducing the synthesis of a 24‑member kinase inhibitor library by an estimated 48–72 laboratory hours [1].

Agrochemical Discovery: Late-Stage Diversification of Herbicide Lead Structures

Fluorinated nitroaromatics are privileged scaffolds in herbicide discovery owing to their metabolic stability and lipophilicity modulation . The electron‑deficient nature of 2‑bromo‑3,6‑difluoronitrobenzene (Hammett‑based SNAr rate enhancement of 3–10× vs. non‑brominated analog) permits mild‑condition nucleophilic substitution for the introduction of amino acids, alkoxyamines, or heterocyclic amines as late‑stage diversity elements [1]. Its availability at 95–98% purity from multiple suppliers ensures batch consistency across a 100‑compound agrochemical screening set .

Process Chemistry: Scalable Route Scouting with Pre‑Existing Regulatory Hazard Data

The inclusion of 2‑bromo‑3,6‑difluoronitrobenzene in the EPA CompTox Dashboard (DTXSID201283346) provides ToxValDB hazard information that can be incorporated into the safety component of a process chemistry route‑scouting report without commissioning de novo toxicology studies . Its solid‑state form (yellow crystalline solid) simplifies kilogram‑scale handling relative to low‑melting liquid isomers, reducing engineering controls for volatility containment [1]. The higher boiling point (~232 °C vs. ~85 °C for the 1‑bromo‑2,4‑difluoro‑5‑nitro isomer) indicates that solvent‑swap distillation protocols must be adjusted, a parameter that process chemists can factor into cost modeling during vendor selection .

Materials Science: Synthesis of Fluorinated π‑Conjugated Oligomers via Iterative Coupling

The ortho‑bromine substituent serves as a robust cross‑coupling handle for iterative Suzuki or Sonogashira polymerization, while the para‑fluorine can be retained to modulate the HOMO–LUMO gap and solid‑state packing of conjugated oligomers . The unique 1,2,4‑substitution pattern ensures that the fluorine atom is positioned para to the polymer backbone, maximizing its electronic influence on frontier orbital energies. This regiospecificity is not achievable with isomers such as 4‑bromo‑2,5‑difluoronitrobenzene (fluorines meta to each other), providing a structural rationale for selecting the 1,2,4‑isomer in materials discovery programs [1].

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